3-(3-Fluorobenzoyl)benzaldehyde
CAS No.: 108440-76-2
VCID: VC19184552
Molecular Formula: C14H9FO2
Molecular Weight: 228.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-(3-Fluorobenzoyl)benzaldehyde, with the CAS number 108440-76-2, is a synthetic organic compound that combines a benzaldehyde moiety with a 3-fluorobenzoyl group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features and potential biological activities. Synthesis and Chemical ReactionsIn general, compounds like 3-(3-Fluorobenzoyl)benzaldehyde can undergo various chemical reactions, such as nucleophilic addition to the aldehyde group or electrophilic substitution on the aromatic rings. These reactions can be useful for modifying the compound to suit specific applications. Biological and Pharmaceutical ApplicationsWhile specific biological activities of 3-(3-Fluorobenzoyl)benzaldehyde are not extensively reported, compounds with similar structures are known to exhibit interesting pharmacological properties. For instance, fluorinated benzaldehydes have been explored in medicinal chemistry due to their potential biological activities, such as antimicrobial or anticancer effects . In related studies, benzaldehyde derivatives have shown promise in drug discovery, particularly as inhibitors for certain enzymes . The presence of fluorine in the molecule can enhance lipophilicity and bioavailability, which are desirable traits in pharmaceutical compounds. Research Findings and Future DirectionsResearch on 3-(3-Fluorobenzoyl)benzaldehyde is limited, but its structural components suggest potential applications in drug design and synthesis. The compound's fluorinated benzoyl group could contribute to improved pharmacokinetic properties, making it a candidate for further investigation in medicinal chemistry. Future studies could focus on synthesizing derivatives of 3-(3-Fluorobenzoyl)benzaldehyde and evaluating their biological activities. Additionally, computational modeling could provide insights into how structural modifications might enhance the compound's interaction with biological targets. |
---|---|
CAS No. | 108440-76-2 |
Product Name | 3-(3-Fluorobenzoyl)benzaldehyde |
Molecular Formula | C14H9FO2 |
Molecular Weight | 228.22 g/mol |
IUPAC Name | 3-(3-fluorobenzoyl)benzaldehyde |
Standard InChI | InChI=1S/C14H9FO2/c15-13-6-2-5-12(8-13)14(17)11-4-1-3-10(7-11)9-16/h1-9H |
Standard InChIKey | AZDIHRSCDFDFCT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)F)C=O |
PubChem Compound | 13822836 |
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume